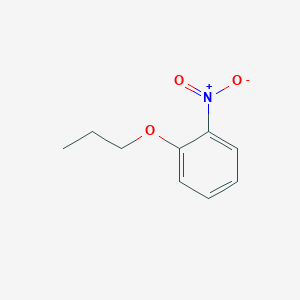

1-Nitro-2-propoxybenzene

Overview

Description

1-Nitro-2-propoxybenzene is a nitroarene compound, a class of compounds that are known for their extensive use in industrial processes and their environmental persistence. These compounds are typically resistant to oxidative attack due to the electron-withdrawing nature of the nitro groups and the stability of the benzene ring .

Synthesis Analysis

The synthesis of complex azacyclic compounds can be achieved through a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes, which may be related to the synthesis pathways of 1-nitro-2-propoxybenzene . Additionally, the selective ortho hydroxylation of nitrobenzene has been catalyzed by polyoxometalates, indicating the potential for regioselective synthesis of nitrobenzene derivatives . Dual nucleophilic aromatic substitution (SNAr) reactions have been used for the synthesis of various substituted nitrobenzene derivatives, which could be applicable to the synthesis of 1-nitro-2-propoxybenzene .

Molecular Structure Analysis

The molecular structure of nitroarene compounds like 1-nitro-2-propoxybenzene can be influenced by substituents on the benzene ring. For instance, the nitro group in 1,3,5-triisopropyl-2-nitrobenzene is almost perpendicular to the aromatic ring, which could suggest similar steric effects in 1-nitro-2-propoxybenzene . The crystal structure of 1-chloro-2-nitrobenzene, which is structurally similar to 1-nitro-2-propoxybenzene, shows molecules linked by N-O...Cl halogen bonds and aromatic π-π stacking .

Chemical Reactions Analysis

The electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes has been studied, which could provide insights into the reactivity of the nitro group in 1-nitro-2-propoxybenzene . Nitration reactions have been used to synthesize isomeric bis(nitrofuroxan-yl)nitrobenzenes, which could be relevant to the chemical reactivity of the nitro group in 1-nitro-2-propoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroarene compounds are influenced by their molecular structure. For example, the crystal structure of 1-chloro-2-nitrobenzene reveals the importance of torsional vibrations of the nitro group in the phase transition to the liquid phase . The structures of three homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes demonstrate the impact of intermolecular C-H...O hydrogen bonds and alkyl chain length on the crystal structures, which could be extrapolated to the physical properties of 1-nitro-2-propoxybenzene .

Scientific Research Applications

Synthesis and Catalysis

- Nitrosobenzenes are used in the efficient synthesis of 1H-indazoles, involving rhodium and copper catalyzed C-H activation and C-N/N-N coupling, offering high efficiency and functional group tolerance (Wang & Li, 2016).

Preparation Techniques

- Ultrasound-assisted preparation techniques have been developed for nitroaromatic ethers like 1-butoxy-4-nitrobenzene, using multi-site phase-transfer catalysis, enhancing reaction rates significantly compared to non-ultrasonic methods (Harikumar & Rajendran, 2014).

Environmental Remediation

- Zero-valent iron metal has been shown to reduce nitro aromatic compounds (NACs) like nitrobenzene under anaerobic conditions, converting them to less harmful substances such as aniline, which is crucial for environmental remediation efforts (Agrawal & Tratnyek, 1996).

Chemical Intermediates

- Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, synthesized from 4-nitrophenol and 1,2-dibromoethane, are important intermediates in pharmaceutical manufacturing, specifically for drugs like dofetilide (Guang-xin, 2006).

Photophysics and Photochemistry

- The complex photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, have been studied in detail. This includes exploring the decay paths of the system after UV absorption, which is significant for understanding the photochemical behavior of these compounds (Giussani & Worth, 2017).

Electrochemical Applications

- Research on the electrochemical reductions of nitroaromatic compounds has led to novel electrosynthetic routes for producing substances like 1-nitro-2-vinylbenzene, important in various chemical industries (Du & Peters, 2010).

Biodegradation

- Nitrobenzene dioxygenase enzymes have been studied for their ability to degrade nitroaromatic pollutants like nitrobenzene, providing insights into potential bioremediation strategies (Friemann et al., 2005).

Drug Synthesis

- Novel syntheses of compounds with nitroaromatic structures have been evaluated for their potential as anticancer and antiviral agents, indicating the broad applicability of these compounds in pharmaceutical research (Wang et al., 2000).

Sensor Development

- Nitroaromatic compounds like nitrobenzene, due to their toxic nature, have led to the development of sensors for environmental monitoring. The creation of nanocomposites for the electrochemical determination of such compounds is a notable example (Kubendhiran et al., 2017).

properties

IUPAC Name |

1-nitro-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBTRWOXSIMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343108 | |

| Record name | 1-Nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3079-53-6 | |

| Record name | 1-Nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)